(4R,6R)-6-[2-[2-(4-Fluorophenyl)-4-[[(4-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester
Overview
Description
The compound likely belongs to a class of organic molecules with potential applications in medicinal chemistry, given its complex structure and the presence of various functional groups. Its synthesis and analysis could offer insights into new therapeutic agents or materials with unique properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including cyclocondensation, alkylation, and reduction processes. For example, cyclocondensation reactions have been used to form various heterocyclic compounds, indicating the complexity and versatility of organic synthesis techniques (Bitha et al., 1988). Similarly, the Henry reaction has been utilized in the synthesis of key intermediates for significant pharmaceutical agents, showcasing the importance of selecting appropriate synthetic routes for complex molecules (Rádl, 2003).
Scientific Research Applications
Synthesis and Characterization
Synthesis Methodology
The compound is synthesized through a multi-step process, including Knoevenagel condensation, Stetter condensation, and reaction with protected chiral dihydroxyaminoheptanoic ester, leading to its protected form. This is a significant step in the synthesis of atorvastatin (Woo, Hartman, Huang, Nanninga, Bauman, Butler, Rubin, Lee, & Huang, 1999).
Chemical Reactions and Derivatives
The compound's reaction with other chemical entities, such as enamines, leads to the synthesis of various derivatives like 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester. These reactions are pivotal in developing novel compounds with potential applications in various fields (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Applications in Pharmaceutical Synthesis
Intermediate in Statin Synthesis
The compound serves as a key intermediate in synthesizing effective HMG-CoA reductase inhibitors like atorvastatin, a widely used cholesterol-lowering medication. This showcases its crucial role in pharmaceutical chemistry (Rádl, 2003).
Mechanochemical Synthesis for Drug Intermediates
It's utilized in the liquid-assisted Wittig reaction for synthesizing Rosuvastatin intermediates. The process is notable for its environmental efficiency and high conversion rate, highlighting its importance in green chemistry and pharmaceutical manufacturing (Yan & Jiang, 2020).
properties
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O6/c1-25(2)36-35(38(46)42-29-17-19-30(44)20-18-29)34(26-11-9-8-10-12-26)37(27-13-15-28(41)16-14-27)43(36)22-21-31-23-32(48-40(6,7)47-31)24-33(45)49-39(3,4)5/h8-20,25,31-32,44H,21-24H2,1-7H3,(H,42,46)/t31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMFQOCFGPMVGX-ROJLCIKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441948 | |
Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-{2-[2-(4-Fluoro-phenyl)-4-(4-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B | |
CAS RN |
265989-36-4 | |
Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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